molecular formula C14H22N2OS B6088300 5-ethyl-N-(1-ethylpiperidin-4-yl)thiophene-2-carboxamide

5-ethyl-N-(1-ethylpiperidin-4-yl)thiophene-2-carboxamide

Cat. No.: B6088300
M. Wt: 266.40 g/mol
InChI Key: ATSWXCVFBDIYLG-UHFFFAOYSA-N
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Description

5-ethyl-N-(1-ethylpiperidin-4-yl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom.

Preparation Methods

The synthesis of 5-ethyl-N-(1-ethylpiperidin-4-yl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-ethyl-N-(1-ethylpiperidin-4-yl)thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 5-ethyl-N-(1-ethylpiperidin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their pharmacological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

5-ethyl-N-(1-ethylpiperidin-4-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as other thiophene derivatives and piperidine-containing compounds. Piperidine-containing compounds are important synthetic fragments in drug design and have significant pharmacological applications . The uniqueness of this compound lies in its specific structure, which combines the properties of both thiophene and piperidine moieties .

Similar Compounds

  • Thiophene-2-carboxamide
  • N-ethylpiperidin-4-yl-thiophene
  • 5-ethylthiophene-2-carboxamide
  • N-(1-ethylpiperidin-4-yl)thiophene-2-carboxamide

These compounds share structural similarities with this compound and may exhibit similar properties and applications .

Properties

IUPAC Name

5-ethyl-N-(1-ethylpiperidin-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-3-12-5-6-13(18-12)14(17)15-11-7-9-16(4-2)10-8-11/h5-6,11H,3-4,7-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSWXCVFBDIYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC2CCN(CC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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